The trifluoromethoxy (OCF₃) group has emerged as a privileged structural motif in bioactive compound design over recent decades, though it remains significantly underrepresented compared to other fluorinated substituents. Trifluoromethoxy-containing compounds constitute only ~1.5% of pharmaceutical drugs and ~2.5% of agrochemicals among all fluorine-containing compounds commercialized to date [7]. This scarcity historically stemmed from synthetic challenges rather than biological insignificance, as evidenced by landmark OCF₃-containing drugs like riluzole (approved 1995 for ALS) and delamanid (anti-tuberculosis) . The emergence of these compounds highlighted the OCF₃ group’s unique bioactivity profile, spurring interest in novel synthetic routes to overcome accessibility barriers [7]. Within this context, benzoic acid derivatives bearing both amino and trifluoromethoxy substituents—such as 5-amino-2-(trifluoromethoxy)benzoic acid—have gained prominence as versatile intermediates for pharmaceuticals and agrochemicals, leveraging the synergistic effects of hydrogen-bonding (amino group), acidity (carboxylic acid), and lipophilicity (OCF₃) [4] [5].
The compound designated as 5-amino-2-(trifluoromethoxy)benzoic acid follows IUPAC numbering where the carboxylic acid group (C1) defines the primary anchor. This positions the amino group at C5 and the trifluoromethoxy moiety at C2, yielding the systematic name 2-(trifluoromethoxy)-5-aminobenzoic acid. It is critical to distinguish this structure from isomeric analogues:
Table 1: Key Benzoic Acid Isomers with Trifluoromethyl/Trifluoromethoxy Substitution
Compound Name | CAS Number | Molecular Formula | Substituent Positions |
---|---|---|---|
5-Amino-2-(trifluoromethoxy)benzoic acid | 83265-56-9 | C₈H₆F₃NO₃ | 1-COOH, 2-OCF₃, 5-NH₂ |
2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 | C₈H₆F₃NO₂ | 1-COOH, 2-NH₂, 5-CF₃ |
3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7 | C₈H₆F₃NO₂ | 1-COOH, 3-NH₂, 5-CF₃ |
These isomers exhibit distinct physicochemical properties. For example, 5-amino-2-(trifluoromethoxy)benzoic acid (MW 221.14) has higher lipophilicity (predicted LogP ~2.57) than 2-amino-5-(trifluoromethyl)benzoic acid (MW 205.13, predicted LogP ~2.2), attributable to the enhanced hydrophobic surface area of the -OCF₃ group [4] [8].
The trifluoromethoxy group confers three strategic advantages in bioactive molecule design:
Table 2: Electronic and Steric Properties of Key Substituents
Substituent | Hansch π-Constant | Electron Withdrawing (σₘ) | Orthogonal Conformation | Metabolic Stability |
---|---|---|---|---|
-OCF₃ | +1.04 | Moderate (σₘ = 0.35) | Yes | High |
-CF₃ | +0.88 | Strong (σₘ = 0.43) | No | High |
-OCH₃ | -0.20 | Donating (σₘ = 0.12) | No | Low |
-SCF₃ | +1.44 | Strong (σₘ = 0.40) | Variable | Moderate |
In 5-amino-2-(trifluoromethoxy)benzoic acid, these properties synergize with the electron-donating amino group (-NH₂, σₚ = -0.66) and the acidic carboxylic acid (-COOH). The amino group enables hydrogen bonding or salt formation, while the carboxylic acid allows pH-dependent solubility modulation or metalloenzyme coordination [4] [6]. This balance makes the compound a high-value scaffold for anticancer and antimicrobial agents, as evidenced by urea derivatives incorporating similar motifs showing IC₅₀ values of 17.8–44.4 μM against pancreatic, hepatic, and colon cancers [6].
The trifluoromethoxy group’s stability under acidic/basic conditions further enhances synthetic utility, enabling diverse derivatizations at the -NH₂ and -COOH groups without OCF₃ cleavage—a limitation observed in earlier synthetic methods [7]. As trifluoromethoxylation reagents advance, this compound’s role as a multifunctional building block is poised to expand significantly in drug discovery pipelines.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: